1-Bromoheptane is a valuable precursor for the synthesis of various organic molecules in research settings. Its reactive bromine atom allows it to participate in numerous reactions, including alkylation, nucleophilic substitution, and elimination reactions. These reactions are used to create a wide range of complex molecules, such as pharmaceuticals, agrochemicals, and specialty materials [, ].
Here are some specific examples of 1-Bromoheptane's use in organic synthesis:
Interestingly, 1-Bromoheptane has also been used as a model system to study the effects on congestive heart failure (CHF) []. This application is based on the observation that 1-Bromoheptane can induce negative inotropic effects, meaning it can decrease the force of heart contractions. By studying the mechanisms by which 1-Bromoheptane affects heart function, researchers can gain insights into the pathophysiology of CHF and develop potential therapeutic strategies [].
1-Bromoheptane is an organic compound with the molecular formula and is classified as an alkyl halide. It is a colorless to yellow liquid at room temperature, with a melting point of °C and a boiling point of °C . The compound features a straight-chain structure consisting of seven carbon atoms, with a bromine atom attached to one of the terminal carbon atoms, specifically in the heptyl group configuration: .
The compound is relatively dense, with a density of approximately at °C, and it is insoluble in water but soluble in organic solvents such as ether and alcohol . 1-Bromoheptane is primarily used in synthetic organic chemistry as a reagent for introducing heptyl groups into various organic compounds.
1-Bromoheptane itself does not have a specific mechanism of action in biological systems. Its primary function in scientific research is as a chemical building block for the synthesis of more complex molecules with desired biological activities.
1-Bromoheptane is a flammable liquid with a low flash point (around 60 °C) []. It is also a moderate irritant to the skin, eyes, and respiratory system. Inhalation of vapors can cause dizziness, headaches, and nausea. Here are some safety precautions to consider when handling 1-Bromoheptane:
1-Bromoheptane can be synthesized through various methods:
1-Bromoheptane has several applications in organic synthesis:
Several compounds share structural similarities with 1-bromoheptane. Here are some notable examples:
Compound Name | Molecular Formula | Boiling Point (°C) | Unique Features |
---|---|---|---|
1-Bromobutane | C4H9Br | 101 | Shorter carbon chain |
1-Bromohexane | C6H13Br | 140 | Intermediate chain length |
1-Bromooctane | C8H17Br | 195 | Longer carbon chain |
n-Heptyl chloride | C7H15Cl | 147 | Chlorine instead of bromine |
n-Heptyl iodide | C7H15I | 210 | Iodine instead of bromine |
The uniqueness of 1-bromoheptane lies in its specific chain length (seven carbons) and the presence of a bromine atom at one end, which provides distinct reactivity patterns compared to shorter or longer chain alkyl halides. Its applications in introducing heptyl units into larger molecules make it particularly valuable in synthetic chemistry.
Flammable;Irritant